Methyl 5-ethyl-4-oxothiolane-3-carboxylate
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Overview
Description
Methyl 5-ethyl-4-oxothiolane-3-carboxylate is an organic compound belonging to the class of thiolane derivatives Thiolanes are five-membered sulfur-containing heterocycles, which are known for their diverse chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethyl-4-oxothiolane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-mercaptopropionate with an appropriate aldehyde or ketone in the presence of a base, followed by esterification. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) to facilitate cyclization.
Catalysts: Bases such as sodium hydroxide or potassium carbonate.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethyl-4-oxothiolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 5-ethyl-4-oxothiolane-3-carboxylate has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 5-ethyl-4-oxothiolane-3-carboxylate exerts its effects involves interactions with specific molecular targets. The sulfur atom in the thiolane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methyl-4-oxothiolane-3-carboxylate
- Ethyl 5-ethyl-4-oxothiolane-3-carboxylate
- Methyl 5-ethyl-4-oxotetrahydrothiophene-3-carboxylate
Uniqueness
Methyl 5-ethyl-4-oxothiolane-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
66319-18-4 |
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Molecular Formula |
C8H12O3S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
methyl 5-ethyl-4-oxothiolane-3-carboxylate |
InChI |
InChI=1S/C8H12O3S/c1-3-6-7(9)5(4-12-6)8(10)11-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
GYRUOPDPCRVSED-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)C(CS1)C(=O)OC |
Origin of Product |
United States |
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